ZnO Film Surface Roughness: DEZn vs. DMZn in Low-Pressure MOCVD
In a direct head-to-head comparison under identical low-pressure MOCVD conditions, ZnO films grown from diethylzinc (DEZn) exhibit an RMS surface roughness of 4.18 nm, whereas films grown from dimethylzinc (DMZn) exhibit an RMS roughness of 17.67 nm [1]. The DEZn-derived films display quasi-two-dimensional lateral growth with large hexagonal grains, while DMZn-derived films are dominated by three-dimensional island growth modes. Raman spectroscopy further reveals substantially higher residual carbon and hydrogen impurity content in DMZn-grown films, which degrades photoluminescence via deep-level emissions [1].
| Evidence Dimension | ZnO film surface roughness (RMS) |
|---|---|
| Target Compound Data | DEZn: RMS roughness 4.18 nm |
| Comparator Or Baseline | DMZn: RMS roughness 17.67 nm |
| Quantified Difference | DEZn yields 4.2× smoother films; DMZn films are 323% rougher |
| Conditions | Low-pressure MOCVD; ZnO films grown on sapphire substrates; identical reactor geometry and deposition parameters |
Why This Matters
For optoelectronic device fabrication requiring low-defect, smooth ZnO layers (e.g., UV LEDs, transparent conductors), DEZn is the empirically mandated precursor; DMZn cannot deliver comparable morphological quality.
- [1] Comparative study of diethylzinc and dimethylzinc for the growth of ZnO. J. Cryst. Growth 2005, 276, 50–56. DOI: 10.1016/j.jcrysgro.2004.10.044. View Source
